2-[(4-Nitrobenzoyl)amino]benzoic acid
Overview
Description
2-[(4-Nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H10N2O5 and a molecular weight of 286.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a benzoyl group (-C(O)Ph) attached to an amino benzoic acid structure. It is commonly used in proteomics research applications .
Mechanism of Action
Target of Action
Similar compounds have been found to target the glycogen phosphorylase, muscle form in humans .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through a variety of mechanisms, potentially including direct binding or modulation of enzymatic activity .
Preparation Methods
The synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid typically involves the reaction of 4-nitrobenzoic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-[(4-Nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-Nitrobenzoyl)amino]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Nitrobenzoyl)amino]benzoic acid include other nitrobenzoyl derivatives and amino benzoic acids. For example:
2-Amino-4-nitrobenzoic acid: This compound has a similar structure but lacks the benzoyl group, which may result in different chemical and biological properties.
4-Nitrobenzoic acid: This compound contains only the nitrobenzoyl moiety and is used in various chemical syntheses.
2-[(4-Nitrobenzoyl)pyrrolidine-2-amido]benzoic acid: This compound has a pyrrolidine ring in place of the amino group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-5-7-10(8-6-9)16(20)21)15-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYYRWFTRXRAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287520 | |
Record name | 2-[(4-Nitrobenzoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-04-6 | |
Record name | NSC51434 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-Nitrobenzoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-nitrobenzoyl)anthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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